molecular formula C10H11NO3S B5586382 1-(phenylsulfonyl)-2-pyrrolidinone CAS No. 88000-68-4

1-(phenylsulfonyl)-2-pyrrolidinone

Cat. No.: B5586382
CAS No.: 88000-68-4
M. Wt: 225.27 g/mol
InChI Key: HRSUALBDOVEBRR-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-pyrrolidinone is a substituted 2-pyrrolidinone derivative characterized by a phenylsulfonyl (-SO₂Ph) group attached to the nitrogen atom of the pyrrolidinone ring. This modification enhances its electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The phenylsulfonyl group is known to stabilize intermediates in nucleophilic substitution reactions, as seen in the synthesis of hydantoin derivatives using phenylsulfonyl chloride .

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-10-7-4-8-11(10)15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUALBDOVEBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349859
Record name 1-(phenylsulfonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88000-68-4
Record name 1-(phenylsulfonyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of pyrrolidinone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pyrrolidinone+Phenylsulfonyl chloride1-(Phenylsulfonyl)-2-pyrrolidinone+HCl\text{Pyrrolidinone} + \text{Phenylsulfonyl chloride} \rightarrow \text{1-(Phenylsulfonyl)-2-pyrrolidinone} + \text{HCl} Pyrrolidinone+Phenylsulfonyl chloride→1-(Phenylsulfonyl)-2-pyrrolidinone+HCl

Industrial Production Methods

In an industrial setting, the production of 1-(phenylsulfonyl)-2-pyrrolidinone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.

    Nucleophilic Addition: The carbonyl group in the pyrrolidinone ring can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(phenylsulfonyl)-2-pyrrolidinone with hydrogen peroxide can yield the corresponding sulfone.

Scientific Research Applications

1-(Phenylsulfonyl)-2-pyrrolidinone has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidinone ring can participate in various chemical reactions, modulating the compound’s overall effect.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

  • 1-(Phenylsulfonyl)-2-pyrrolidinone: Contains a sulfonyl group directly attached to the pyrrolidinone nitrogen, providing strong electron-withdrawing effects.
  • 1-(2-Phenylethynyl)-2-pyrrolidinone (): Features an ethynylphenyl group, introducing π-conjugation and rigidity.
  • 1-[2-Hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone (): Combines sulfonyl and hydroxypropyl groups, enhancing hydrophilicity.
  • 1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone (): Includes an alkyne-linked dipropylamino group, enabling coordination chemistry.
Table 1: Structural and Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(Phenylsulfonyl)-2-pyrrolidinone C₁₀H₁₁NO₃S 225.26 Phenylsulfonyl (-SO₂Ph)
1-(2-Phenylethynyl)-2-pyrrolidinone C₁₂H₁₁NO 185.22 Ethynylphenyl (-C≡CPh)
1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone C₁₄H₂₄N₂O 236.36 Alkyne, dipropylamino
1-[2-Hydroxy-3-(phenylsulfonyl)propyl]-2-pyrrolidinone C₁₃H₁₇NO₄S 283.34 Hydroxypropyl, phenylsulfonyl

Physicochemical Properties

Table 2: Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
1-(2-Phenylethynyl)-2-pyrrolidinone 49–50 301.7 ± 25.0 1.18 ± 0.1
1-(2-Methoxyethyl)-2-pyrrolidinone () - 251 1.047

The phenylsulfonyl group increases thermal stability compared to alkynyl or methoxyethyl derivatives, though direct data for 1-(phenylsulfonyl)-2-pyrrolidinone are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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